
Triptorelin (free acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triptorelin (acide libre) est un analogue décapeptidique synthétique de l'hormone de libération des gonadotrophines (GnRH). Il est principalement utilisé dans le traitement des cancers hormonodépendants tels que le cancer de la prostate et des affections comme l'endométriose. La triptoréline agit en supprimant la sécrétion de l'hormone lutéinisante (LH) et de l'hormone folliculo-stimulante (FSH), ce qui entraîne une diminution des niveaux de testostérone et d'œstrogènes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La triptoréline est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Le processus implique l'utilisation d'acides aminés protégés et de réactifs de couplage pour assurer la séquence et la structure correctes du peptide. Le produit final est ensuite clivé de la résine et purifié .
Méthodes de production industrielle
En milieu industriel, la triptoréline est souvent produite en utilisant la SPPS à grande échelle. Le processus implique des synthétiseurs peptidiques automatisés qui peuvent gérer plusieurs réactions simultanément. L'utilisation de la chromatographie liquide haute performance (HPLC) assure la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La triptoréline subit diverses réactions chimiques, notamment :
Oxydation : La triptoréline peut être oxydée pour former des ponts disulfures, qui sont essentiels à sa stabilité et à son activité.
Réduction : Les réactions de réduction peuvent rompre ces ponts disulfures, conduisant à la formation de groupes thiols libres.
Substitution : Les réactions de substitution peuvent modifier des résidus d'acides aminés spécifiques, modifiant les propriétés du peptide
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Divers dérivés d'acides aminés et réactifs de couplage comme le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt)
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent la triptoréline oxydée avec des ponts disulfures, la triptoréline réduite avec des groupes thiols libres et la triptoréline substituée avec des résidus d'acides aminés modifiés .
Applications de la recherche scientifique
La triptoréline a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : Employée dans la recherche sur la régulation hormonale et la biologie de la reproduction.
Médecine : Utilisée dans les études cliniques pour le traitement des cancers hormonodépendants, de l'endométriose et de la puberté précoce centrale.
Industrie : Utilisée dans le développement de formulations injectables à action prolongée et de microsphères biodégradables pour une libération prolongée du médicament
Mécanisme d'action
La triptoréline exerce ses effets en se liant aux récepteurs de la GnRH dans l'hypophyse. Cette liaison stimule initialement la libération de LH et de FSH, mais l'administration continue entraîne une régulation négative des récepteurs et une suppression de ces hormones. Il en résulte une diminution des niveaux de testostérone et d'œstrogènes, ce qui est bénéfique dans le traitement des affections hormonodépendantes .
Applications De Recherche Scientifique
Triptorelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and reproductive biology.
Medicine: Used in clinical studies for treating hormone-responsive cancers, endometriosis, and central precocious puberty.
Industry: Utilized in the development of long-acting injectable formulations and biodegradable microspheres for sustained drug release
Mécanisme D'action
Triptorelin exerts its effects by binding to GnRH receptors in the pituitary gland. This binding initially stimulates the release of LH and FSH, but continuous administration leads to receptor downregulation and suppression of these hormones. The result is a decrease in testosterone and estrogen levels, which is beneficial in treating hormone-responsive conditions .
Comparaison Avec Des Composés Similaires
Composés similaires
Leuprorelin : Un autre agoniste de la GnRH utilisé pour des indications similaires.
Goseréline : Un agoniste de la GnRH ayant un mécanisme d'action similaire.
Buseréline : Un autre analogue de la GnRH utilisé en hormonothérapie
Unicité de la triptoréline
La triptoréline est unique en raison de sa puissance plus élevée et de sa durée d'action plus longue par rapport aux autres agonistes de la GnRH. Elle a une affinité de liaison plus élevée pour les récepteurs de la GnRH, ce qui entraîne une suppression plus efficace de la LH et de la FSH .
Propriétés
IUPAC Name |
2-[[1-[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHWNVOAZRTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H81N17O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
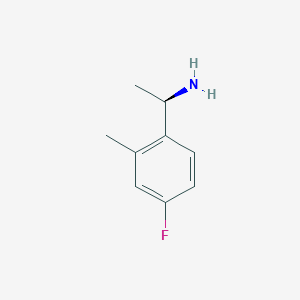
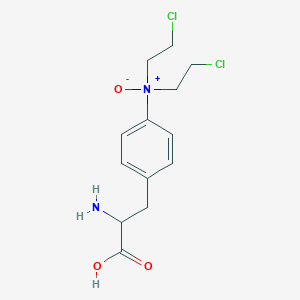

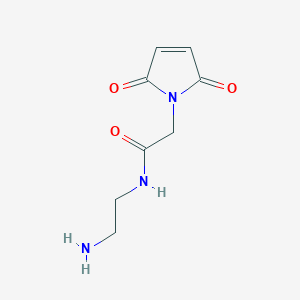
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

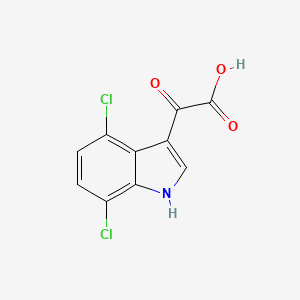
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
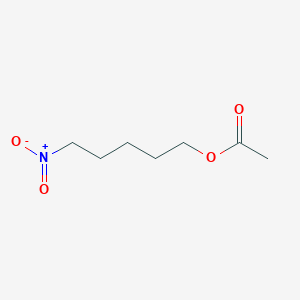
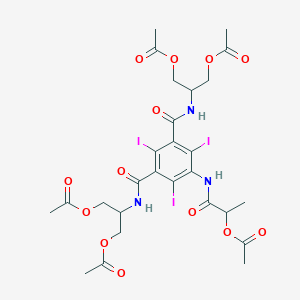
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)


